5-Amino-1-naphthol

Catalog No.
S605392
CAS No.
83-55-6
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-naphthol

CAS Number

83-55-6

Product Name

5-Amino-1-naphthol

IUPAC Name

5-aminonaphthalen-1-ol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2

InChI Key

ZBIBQNVRTVLOHQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2O)C(=C1)N

Synonyms

5-amino-1-naphthol, 5-amino-1-naphthol hydrochloride

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)N

Electropolymerization and Interaction with Reduced Graphene Oxide

    Scientific Field: Materials Physics

    Summary of Application: 5-Amino-1-naphthol (5A1N) is used in the synthesis of a new composite based on reduced graphene oxide (RGO) and poly (5-amino-1-naphthol) (P5A1N).

    Methods of Application: The electropolymerization of 5A1N is performed in the presence of HClO4 and H4SiW12O40 onto the surface of an Au electrode covered with RGO sheets. The linear dependence of the current densities of the anodic and cathodic peaks with the scan rate of the potential range (0; 0.8) V vs.

    Results or Outcomes: The RGO sheets covalently functionalized with P5A1N can support 1,4-phenylene diisothiocyanate (PDITC), a compound used as a cross-linking agent for various biological applications.

Photochemical Reactions Caused by Laser Desorption/Ionization

    Scientific Field: Nanobioscience

    Summary of Application: 5-Amino-1-naphthol is used in the study of photochemical reactions caused by laser desorption/ionization.

    Methods of Application: The LDI process is performed with a nitrogen laser.

    Results or Outcomes: The positive-ion data of all the ANLs merely showed molecular ion M·+ without protonated molecule [M+H]+, while 1-amino-2-naphthol (1,2-ANL) and 2-amino-1-naphthol (2,1-ANL) showed an intense dimeric ion [2 M−2H2O+H]+.

Multifunctional Material Systems

Dye Manufacturing

Infrared Spectroscopy

Intermediate for Sulfur Dyes

5-Amino-1-naphthol is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol. It appears as a pale purple to brown-purple crystalline powder, with a melting point of approximately 190 °C and a boiling point around 284.68 °C . The compound contains both an amino group and a hydroxyl group, which allows it to participate in various

5-Amino-1-naphthol is primarily known for its role as a coupling agent in the synthesis of azo dyes. The coupling reaction typically occurs ortho to the amino or hydroxyl group or para to the hydroxyl group, depending on the pH conditions . The compound can also undergo oxidation and reduction reactions, forming various derivatives that are useful in different applications.

Key Reactions:

  • Coupling with Diazonium Salts: This forms azo compounds, which are widely used as dyes.
  • Oxidation: Can be oxidized to form naphthoquinone derivatives.
  • Reduction: Can also be reduced to form other amines or naphthols.

5-Amino-1-naphthol exhibits biological activities that include antimicrobial properties. Its mechanism of action involves the formation of covalent bonds between the amino group and other reactive species, such as diazonium salts, which can lead to biological interactions . Studies have shown that it may also have potential applications in pharmaceuticals due to its ability to form stable complexes with metal ions.

The synthesis of 5-Amino-1-naphthol can be achieved through several methods:

  • From 5-Nitro-1-naphthol:
    • Reduction of 5-nitro-1-naphthol using sodium sulfide or other reducing agents.
  • From 1-Aminonaphthalene-5-sulfonic Acid:
    • This method involves adding 1-aminonaphthalene-5-sulfonic acid paste to molten sodium hydroxide at high temperatures (200 °C), followed by careful neutralization with hydrochloric acid, yielding approximately 85% .
  • Electrochemical Synthesis:
    • Electrochemical methods have been explored for synthesizing poly(5-amino-1-naphthol) films, showcasing its versatility in synthetic approaches .

5-Amino-1-naphthol is primarily used in the dye industry as a coupling component for azo dyes. Other notable applications include:

  • Intermediate for Sulfur Dyes: It serves as an important precursor in the production of sulfur dyes.
  • Biological Research: Its interactions with biological molecules make it useful in various biochemical studies.
  • Electrochemical Devices: Used in the fabrication of conductive polymers and sensors due to its electroactive properties.

Research has indicated that 5-Amino-1-naphthol can interact with various biological molecules, forming stable complexes that can influence biological activity. Its ability to form hydrogen bonds due to both amino and hydroxyl groups enhances its reactivity and interaction potential . Studies have also explored its electrochemical behavior, revealing insights into its conductivity and potential applications in sensor technology .

Several compounds share structural similarities with 5-Amino-1-naphthol, each exhibiting unique properties:

CompoundMolecular FormulaKey Features
1-NaphtholC10H8OHydroxyl group only; used in antiseptics
2-Amino-1-naphtholC10H9NSimilar reactivity; used in dye synthesis
4-Amino-2-naphtholC10H9NDifferent positioning of amino group; used in pharmaceuticals
5-Nitro-1-naphtholC10H9NO2Nitro group provides different reactivity; used in explosives

Uniqueness of 5-Amino-1-naphthol

What sets 5-Amino-1-naphthol apart from these similar compounds is its dual functional groups (amino and hydroxyl), allowing it to participate in diverse

XLogP3

1.5

Appearance

Powder

Related CAS

63134-21-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

83-55-6
65916-16-7

Wikipedia

5-Amino-1-naphthol

General Manufacturing Information

1-Naphthalenol, 5-amino-: ACTIVE

Dates

Last modified: 08-15-2023

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